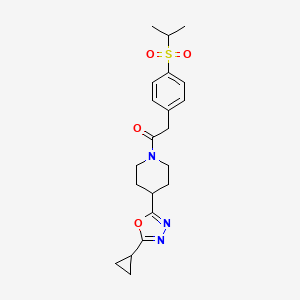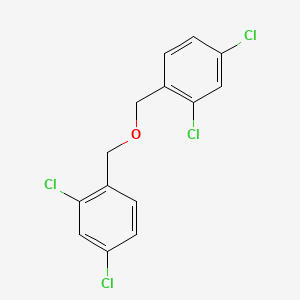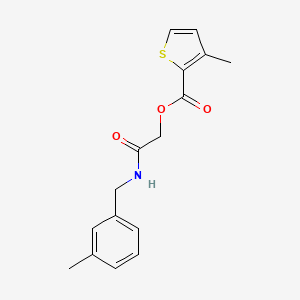
2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate" is a chemical entity that can be associated with the broader class of N-arylated methyl 2-aminothiophene-3-carboxylates. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The synthesis and reactivity of such compounds have been explored in several studies, which provide insights into their molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related N-arylated compounds typically involves cross-coupling reactions. A practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate has been developed using Chan-Lam cross-coupling, which allows for the coupling of methyl 2-aminothiophene-3-carboxylate with arylboronic acids and potassium aryltrifluoroborate salts, yielding moderate to good yields and tolerating a broad range of functional groups . This method could potentially be adapted for the synthesis of "2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate" by choosing appropriate coupling partners.
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated using various spectroscopic techniques. For instance, the structure of 2-(2-aryl-2-oxoethyl)-4H-benzo[1,4]thiazin-3-ones, which are structurally related to the compound of interest, was confirmed by IR, 1H, and 13C NMR spectra and X-ray analysis . These techniques could be employed to determine the precise molecular structure of "2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate" and to confirm the identity and purity of the synthesized compound.
Chemical Reactions Analysis
The reactivity of similar thiophene derivatives has been explored in various chemical reactions. For example, 3-amino-2-carbamoylthiophene reacts with cycloalkanones to form imines, indicating that the amino group in the thiophene moiety is reactive and can participate in the formation of new bonds . Additionally, the reactivity of 2-bis(methylthio)methylenebenzothiophen-3(2H)-one with nucleophilic reagents suggests that thiophene derivatives can undergo substitution reactions to yield a variety of products . These findings suggest that "2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate" may also participate in similar reactions, which could be explored to further modify the compound or to synthesize related derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the stability and reactivity of the compound. In the case of (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes, the electron-withdrawing properties of the carbonyl substituents were found to influence the stability of the radicals in the air . Such insights could be relevant for understanding the stability and reactivity of "2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate," as the substituents present in the molecule may similarly affect its properties.
Scientific Research Applications
Crystal Structure and Computational Insights
The study of related compounds such as Methyl-3-aminothiophene-2-carboxylate provides insights into the structural and electronic properties crucial for applications in organic synthesis, medicine, dyes, and pesticides. X-ray diffraction analysis reveals unique crystalline structures and intermolecular interactions, highlighting the compound's potential for diverse chemical applications. Computational analyses, including electrostatic potential and frontier molecular orbitals, further our understanding of its reactivity and interaction capabilities (Y. Tao et al., 2020).
Synthesis and Reactivity
The conversion of related compounds to derivatives with biological activity illustrates the synthetic versatility and potential for generating novel therapeutic agents. For example, the transformation of 3-Amino-2-carbamoylthiophene into imines through reactions with cycloalkanones, providing a pathway to compounds with potential biological applications, demonstrates the reactivity and utility of these thiophene derivatives in creating biologically active molecules (LeRoy H. Klemm et al., 1995).
Catalytic Applications
The use of amino acid methyl esters in palladium-catalyzed aminocarbonylation highlights the compound's potential in catalysis, leading to the synthesis of 2-oxo-carboxamide derivatives. This showcases the compound's role in facilitating complex chemical transformations, contributing to the development of novel synthetic methodologies (E. Müller et al., 2005).
Antibacterial Activity
The one-pot synthesis approach for N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives, and their subsequent testing against Gram-negative and Gram-positive bacteria, demonstrate the potential of these compounds in antibacterial applications. This research highlights the compound's relevance in addressing microbial resistance and developing new antimicrobials (International Journal of Innovative Technology and Exploring Engineering, 2019).
Environmental Applications
Further, the modification of graphene oxide with functional groups related to 2-aminothiophene derivatives for enhanced sorption efficiencies of pollutants demonstrates environmental remediation applications. This innovative approach to pollution control highlights the compound's potential utility in environmental protection and sustainability (Dan Chen et al., 2016).
properties
IUPAC Name |
[2-[(3-methylphenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-4-3-5-13(8-11)9-17-14(18)10-20-16(19)15-12(2)6-7-21-15/h3-8H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMSEHRHVWMTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2521701.png)
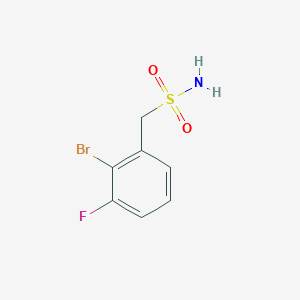
![3-(phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2521704.png)
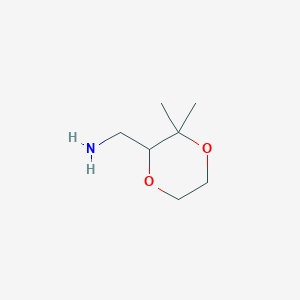
![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2521707.png)
![4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2521711.png)
![6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521712.png)
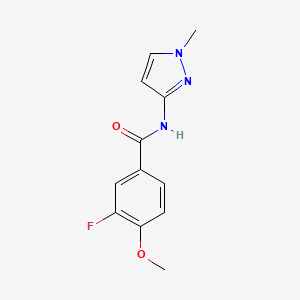
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2521719.png)
